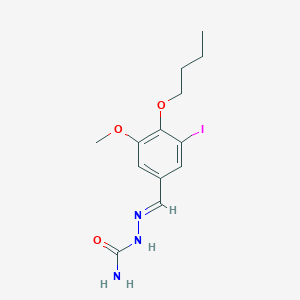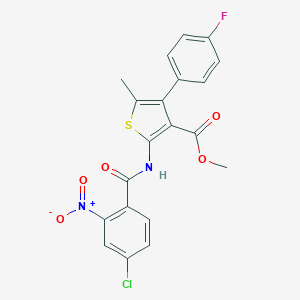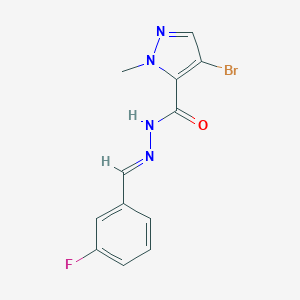![molecular formula C19H19N3O6 B450739 2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE](/img/structure/B450739.png)
2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound features a benzyl acetate core with multiple functional groups, including a methoxy group, a nitrophenyl group, and a hydrazinylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazone: The reaction between 4-methyl-3-nitrobenzaldehyde and hydrazine hydrate to form the corresponding hydrazone.
Condensation reaction: The hydrazone is then reacted with 2-methoxy-5-formylbenzyl acetate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The hydrazone moiety can be reduced to a hydrazine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amine group.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of new functional groups in place of the methoxy group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds for drug discovery.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. For example, the nitrophenyl group may interact with cellular proteins, leading to changes in cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-methoxy-5-[(Z)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]benzyl acetate: Lacks the nitro group, which may result in different reactivity and biological activity.
2-methoxy-5-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]benzyl acetate: Similar structure but without the methyl group, potentially affecting its chemical properties.
Uniqueness
The presence of both the nitro and methyl groups in 2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE makes it unique compared to its analogs. These functional groups can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable molecule for further research and development.
Propiedades
Fórmula molecular |
C19H19N3O6 |
|---|---|
Peso molecular |
385.4g/mol |
Nombre IUPAC |
[2-methoxy-5-[(Z)-[(4-methyl-3-nitrobenzoyl)hydrazinylidene]methyl]phenyl]methyl acetate |
InChI |
InChI=1S/C19H19N3O6/c1-12-4-6-15(9-17(12)22(25)26)19(24)21-20-10-14-5-7-18(27-3)16(8-14)11-28-13(2)23/h4-10H,11H2,1-3H3,(H,21,24)/b20-10- |
Clave InChI |
RYLOHFPADSSFAT-JMIUGGIZSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)COC(=O)C)[N+](=O)[O-] |
SMILES isomérico |
CC1=C(C=C(C=C1)C(=O)N/N=C\C2=CC(=C(C=C2)OC)COC(=O)C)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)COC(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluoro-3-nitrophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B450656.png)
![Methyl 4-(3-bromophenyl)-2-[(4-ethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450658.png)
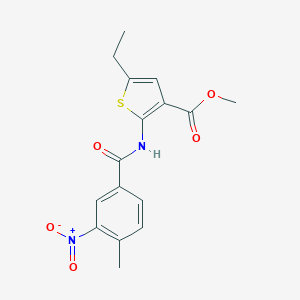
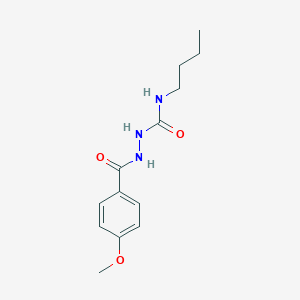
![N-{4-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide](/img/structure/B450662.png)
![(2-bromo-4-{(Z)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-6-ethoxyphenoxy)acetonitrile](/img/structure/B450663.png)
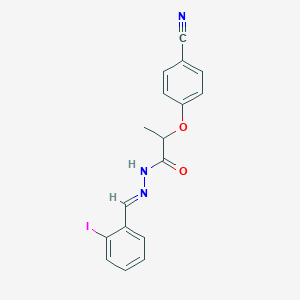
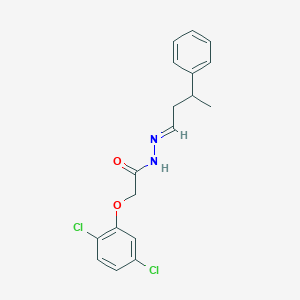
![Methyl 4-(3-chlorophenyl)-2-[(2,3-dimethoxybenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B450672.png)
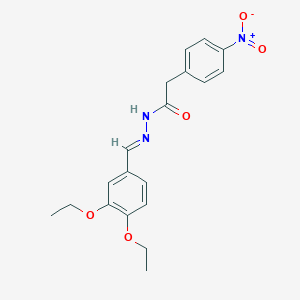
![methyl 5'-{[(4-chlorophenyl)acetyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B450674.png)
